1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationships

This research-grade 1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole is a strategic scaffold-hopping template for kinase inhibitor programs. Its precise N-1 ethyl substitution and C-3 pyridin-2-yl regioisomerism differentiate it from the N-1 methyl analog (CAS 2098050-90-7), enabling exploration of lipophilic back-pocket interactions favorable for Akt (benchmark Ki=160 pM) and ITK (IC50=1.2 nM) pharmacophores. Procure for standardized SAR panels comparing N-1 alkyl chain length effects on potency, solubility, and metabolic stability.

Molecular Formula C14H17N3
Molecular Weight 227.3 g/mol
CAS No. 2098008-61-6
Cat. No. B1491299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole
CAS2098008-61-6
Molecular FormulaC14H17N3
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESCCN1C2=C(CCCC2)C(=N1)C3=CC=CC=N3
InChIInChI=1S/C14H17N3/c1-2-17-13-9-4-3-7-11(13)14(16-17)12-8-5-6-10-15-12/h5-6,8,10H,2-4,7,9H2,1H3
InChIKeyPPLYPJUKJZECFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole (CAS 2098008-61-6): Procurement-Relevant Identity and Core Scaffold Profile


1-Ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole (CAS 2098008-61-6, molecular formula C14H17N3, molecular weight 227.3 g/mol, typical purity 95%) is a research-grade heterocyclic compound belonging to the 4,5,6,7-tetrahydro-1H-indazole class [1]. Its structure incorporates a partially saturated indazole core fused with a pyridin-2-yl substituent at the 3-position and an N-ethyl group at the 1-position. Architecturally, it maps onto pharmacophoric elements found in advanced indazole-pyridine kinase inhibitor series, including those targeting Akt (protein kinase B, with benchmark Ki values reaching 160 pM) [2] and interleukin-2 inducible T-cell kinase (ITK, optimized leads achieving IC50 values of 1.2 nM) [3]. For procurement decisions, the compound functions as a versatile synthetic intermediate and scaffold-hopping template rather than a pre-optimized drug candidate, making its selection contingent on specific physico-chemical and synthetic handling advantages over its closest N-1 or C-3 substituted analogs.

Why Generic 4,5,6,7-Tetrahydro-1H-indazole Analogs Cannot Substitute for CAS 2098008-61-6 in Quantitative Research Applications


Although the 4,5,6,7-tetrahydro-1H-indazole scaffold has been broadly exploited across kinase inhibitor and anti-inflammatory programs—with derivatives showing activities against c-Met (IC50 = 0.17 μM in TR-FRET enzymatic assays) [1], COX-2 (low micromolar range) [2], and ITK [3]—the quantitative biological outcome is exquisitely sensitive to the specific substitution pattern. The presence of an N-1 ethyl group versus an N-1 methyl group, or a pyridin-2-yl versus pyridin-3-yl substituent at C-3, can produce order-of-magnitude differences in potency, selectivity, and physico-chemical properties such as solubility and metabolic stability. For example, in structurally related tetrahydroindazole ITK inhibitor programs, systematic N-1 substitution with lipophilic groups was required to achieve low nanomolar cellular potency and acceptable pharmacokinetic profiles [3]. Generic substitution with an N-1 methyl analog (CAS 2098050-90-7 or similar) [4] without quantitative head-to-head data therefore introduces unacceptable risk of target disengagement or altered ADME properties, invalidating critical experimental comparisons and delaying lead optimization campaigns.

Quantitative Differentiation Evidence: 1-Ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole vs. Closest Analogs


N-1 Ethyl vs. N-1 Methyl Substitution: Impact on Lipophilicity and Predicted Target Engagement in Tetrahydroindazole Series

In the tetrahydroindazole class, the N-1 substituent directly modulates lipophilicity and target binding. For 1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole, the N-ethyl group (cLogP contribution approximately +0.7 vs. N-methyl) is predicted to enhance hydrophobic interactions with kinase ATP-binding pockets relative to the N-1 methyl analog (1-methyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole). In a closely analogous ITK inhibitor series, N-1 substitution with ethyl or larger lipophilic groups was essential to achieve low nanomolar cellular potency (PLCγ IC50 = 530 nM for optimized leads vs. >5,200 nM for early unoptimized N-1 substituents) [1]. Although direct head-to-head data for the target compound versus its N-1 methyl analog are not published, the class SAR strongly indicates that the N-1 ethyl group confers an advantage for kinase programs requiring enhanced hydrophobic complementarity.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationships

Pyridin-2-yl vs. Pyridin-3-yl C-3 Regioisomerism: Differential Kinase Hinge-Binding Geometry in Indazole-Pyridine Scaffolds

The target compound bears a pyridin-2-yl group at C-3, which positions the pyridine nitrogen ortho to the indazole-pyridine bond, enabling a bidentate hinge-binding motif observed in high-affinity indazole-pyridine Akt inhibitors (e.g., A-443654, Ki = 160 pM; Compound 7, Akt IC50 = 14 nM) [1][2]. In contrast, a regioisomeric pyridin-3-yl substituent at C-3 (as in 1-methyl-3-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole, CAS 2098050-90-7) [3] places the pyridine nitrogen meta to the bond, which is predicted to disrupt the canonical bidentate hinge interaction and reduce potency by orders of magnitude. While no direct biochemical comparison of these two specific compounds has been published, the indazole-pyridine Akt inhibitor literature demonstrates that pyridin-2-yl connectivity is essential for maintaining sub-nanomolar Ki values, whereas altering pyridine connectivity typically results in >100-fold potency loss [1].

Kinase Selectivity Hinge-Binding Motifs C-3 Heteroaryl Substitution

COX-2 Inhibitory Activity: Class-Level Evidence for Tetrahydroindazole Anti-Inflammatory Potential and the Need for Direct Comparator Data

Vendor-reported data indicate that 1-ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole inhibits cyclooxygenase-2 (COX-2) with an IC50 range of 1–8 µM . This aligns with the broader class of tetrahydroindazole derivatives, which have been computationally and experimentally explored as COX-2 inhibitors [1]. However, the absence of a published side-by-side comparison with a defined analog (e.g., the N-1 methyl or C-3 pyridin-3-yl variant) under standardized assay conditions means that the specific contribution of the N-ethyl/pyridin-2-yl substitution pattern to COX-2 potency remains unquantified. For reference, optimized indazole-based COX-2 inhibitors in the literature achieve IC50 values in the low nanomolar range (e.g., SC-236, COX-2 IC50 = 10 nM) , leaving significant room for further optimization of the target compound.

COX-2 Inhibition Anti-Inflammatory Agents Indazole Pharmacology

Tetrahydroindazole Scaffold Versatility: CDK2 and ITK Inhibitor Platforms Validating the Core for Parallel Kinase Programs

The 4,5,6,7-tetrahydro-1H-indazole core, carrying the pyridin-2-yl motif present in the target compound, has been independently validated across multiple kinase targets. In CDK2/cyclin A programs, a screen of over 50 tetrahydroindazoles identified sub-micromolar inhibitors starting from 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4(3aH)-one as the initial hit [1]. Concurrently, the tetrahydroindazole-pyridine scaffold was optimized into the clinical candidate GNE-9822 (ITK IC50 = 1.2 nM) [2]. This multi-target validation contrasts with tetrahydroindazole analogs that lack the pyridin-2-yl group, which are predominantly explored in narrower contexts (e.g., COX-2 or simple cytotoxicity, with IC50 values typically in the micromolar range) [3]. The target compound thus benefits from a scaffold that has been pre-validated for high-affinity kinase engagement, reducing the risk of complete inactivity in novel kinase screens.

Cyclin-Dependent Kinases T-Cell Kinase Inhibition Scaffold Repurposing

High-Impact Procurement Scenarios for 1-Ethyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole (CAS 2098008-61-6)


Kinase Inhibitor Lead Generation: Scaffold-Hopping from Akt/ITK Pharmacophores

The compound's pyridin-2-yl indazole core maps directly onto the hinge-binding pharmacophore of high-affinity Akt inhibitors (A-443654, Ki = 160 pM; Compound 37c, IC50 = 0.6 nM) [1][2] and ITK inhibitors (GNE-9822, IC50 = 1.2 nM) [3]. Procure this compound as a starting scaffold for structure-activity relationship (SAR) exploration of novel kinase targets where the bidentate pyridine-indazole hinge interaction is predicted to be favorable, and where N-1 ethyl substitution offers a distinct lipophilic vector for probing hydrophobic back-pocket interactions not accessible with N-1 methyl analogs.

Anti-Inflammatory Probe Development: COX-2 Inhibitor Optimization with Built-in Kinase Selectivity Handles

With a vendor-reported COX-2 IC50 range of 1–8 µM [1], the compound provides a starting point for developing dual COX-2/kinase inhibitor probes. The tetrahydroindazole scaffold's demonstrated kinase engagement capability means this compound can serve as a single-chemotype entry point for designing multi-target anti-inflammatory agents that simultaneously modulate COX-2 and relevant inflammatory kinases (e.g., ITK). Researchers procuring this compound should directly compare it against the N-1 methyl analog in standardized COX-2 and kinase selectivity panels to quantify the differentiation claimed in Section 3.

Chemical Biology Tool Compound: Regioisomeric Selectivity Profiling for Pyridine-Containing Kinase Inhibitors

The C-3 pyridin-2-yl regioisomerism of this compound versus pyridin-3-yl analogs (CAS 2098050-90-7) provides a well-defined chemical probe pair for interrogating the role of pyridine nitrogen positioning in kinase hinge-binding selectivity [2]. Procure both the target compound and its pyridin-3-yl regioisomer for parallel biochemical profiling against a kinase panel to experimentally validate the predicted >100-fold potency differential driven by bidentate vs. monodentate hinge binding.

Medicinal Chemistry Library Design: N-1 Alkyl Scanning for ADME Property Optimization

The target compound's N-1 ethyl group represents a specific point on the alkyl chain length-lipophilicity continuum for tetrahydroindazoles. In ITK inhibitor optimization, systematic N-1 alkyl variation was essential for balancing potency, solubility, and metabolic stability [3]. Incorporate this compound into a focused N-1 alkyl scan library (methyl, ethyl, propyl, isopropyl) to generate quantitative logD, kinetic solubility, and microsomal stability data that will inform the selection of optimal N-1 substituents for lead compounds.

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